molecular formula C15H21BrFNO3 B1412840 tert-Butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate CAS No. 2059993-79-0

tert-Butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate

Cat. No.: B1412840
CAS No.: 2059993-79-0
M. Wt: 362.23 g/mol
InChI Key: NWSNCKHHWCLYMN-UHFFFAOYSA-N
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Description

Product Overview tert-Butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate is a synthetic organic compound featuring a carbamate framework protected by a tert-butoxycarbonyl (Boc) group. The structure integrates a 2-bromo-4-fluorobenzyl moiety and a 2-methoxyethyl group on the nitrogen, making it a versatile intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Research Applications This compound is primarily valued as a building block in medicinal chemistry. The bromo and fluoro substituents on the aromatic ring offer sites for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations . The Boc-protecting group is a crucial feature, as it is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions to reveal the free amine, a common functional group in active pharmaceutical ingredients (APIs) . Its specific structure suggests potential use in constructing more complex molecules that may target neurological or oncological pathways. Safety and Handling This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses. Based on related carbamate and bromo-fluorobenzyl compounds, it may be harmful if swallowed, cause skin and eye irritation, or cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Storage For maximum stability, it is recommended to store this product sealed in a dry environment, ideally at 2-8°C .

Properties

IUPAC Name

tert-butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrFNO3/c1-15(2,3)21-14(19)18(7-8-20-4)10-11-5-6-12(17)9-13(11)16/h5-6,9H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSNCKHHWCLYMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOC)CC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of 5-Bromo-2-fluoroaniline

  • Reagents and Conditions:

    • 5-Bromo-2-fluoroaniline (5 g, 26.31 mmol)
    • Di-tert-butyl dicarbonate (17.23 g, 78.94 mmol)
    • Dimethylaminopyridine (DMAP) as catalyst (0.32 g, 2.63 mmol)
    • Solvent: Tetrahydrofuran (THF, 80 mL)
    • Temperature: Room temperature
    • Reaction time: 12 hours under stirring
  • Procedure:

    • Dissolve 5-bromo-2-fluoroaniline in THF.
    • Add di-tert-butyl dicarbonate and DMAP sequentially.
    • Stir the mixture at room temperature for 12 hours.
    • Pour the reaction mixture into water and extract with ethyl acetate.
    • Dry the organic phase over anhydrous sodium sulfate.
    • Concentrate under reduced pressure to obtain a crude yellow solid.
    • Purify by silica gel column chromatography using petroleum ether as eluent.
    • Obtain a white solid product with a yield of 62.8%.
  • Characterization:

    • $$^{1}H$$ NMR (400 MHz, CDCl$$_3$$) δ [ppm]: 7.40 (ddd, J = 8.8, 4.3, 2.5 Hz, 1H), 7.33 (dd, J = 6.7, 2.5 Hz, 1H), 7.00 (t, J = 9.1 Hz, 1H), 1.43 (s, 18H).
  • Notes:

    • Crystals can be grown from hexane at room temperature.
    • The Boc protection step is crucial to stabilize the amine for further functionalization.

Introduction of N-(2-Methoxyethyl) Group

While detailed experimental protocols for the N-(2-methoxyethyl) substitution on the Boc-protected amine are less explicitly documented in the search results, typical methods involve:

  • Alkylation of the Boc-protected amine intermediate with 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide or chloride) under basic conditions.
  • Use of suitable bases such as sodium hydride (NaH) or potassium carbonate (K$$2$$CO$$3$$) in aprotic solvents like THF or DMF.
  • Reaction temperatures ranging from 0 °C to ambient or slightly elevated temperatures (up to 50 °C).
  • Purification by extraction and chromatography.

For example, a related method for Boc-protected aniline alkylation involves:

  • Dissolving the Boc-protected amine in dry THF.
  • Cooling to 0 °C in an ice bath.
  • Adding NaH portionwise with stirring to deprotonate the nitrogen.
  • Adding the alkyl halide dropwise.
  • Stirring the mixture at room temperature or slightly elevated temperature for several hours.
  • Work-up includes quenching, extraction, drying, and concentration to yield the alkylated carbamate.
Step Starting Material Reagents & Catalysts Solvent Temperature Time Yield (%) Purification Method
1. Boc Protection 5-Bromo-2-fluoroaniline Di-tert-butyl dicarbonate, DMAP THF Room temp 12 h 62.8 Silica gel chromatography
2. N-(2-Methoxyethyl) Alkylation Boc-protected amine 2-Methoxyethyl halide, NaH or K$$2$$CO$$3$$ THF or DMF 0–50 °C Several hours Not explicitly reported Extraction, chromatography
  • The Boc protection step is well-established and yields a stable intermediate suitable for further modifications.
  • The use of DMAP as a catalyst enhances the efficiency of Boc protection.
  • Alkylation with 2-methoxyethyl groups typically requires strong bases to deprotonate the nitrogen and facilitate nucleophilic substitution.
  • Purification by silica gel chromatography using petroleum ether/ethyl acetate mixtures is effective for isolating pure carbamate derivatives.
  • The crystal structure of related carbamate compounds confirms normal bond lengths and angles, indicating stable molecular frameworks suitable for pharmaceutical applications.
  • The compound's intermediates and analogs are significant in medicinal chemistry for synthesizing antiviral agents, enzyme inhibitors, and receptor antagonists.

The preparation of tert-Butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate involves a two-step process primarily: Boc protection of 5-bromo-2-fluoroaniline followed by alkylation with a 2-methoxyethyl group. The Boc protection is efficiently carried out using di-tert-butyl dicarbonate and DMAP in THF at room temperature with moderate to good yields. The subsequent alkylation requires careful control of reaction conditions and base selection to achieve successful N-alkylation. Purification through chromatographic techniques ensures high purity of the final compound. These methods are supported by detailed crystallographic and spectroscopic data, confirming the compound’s structural integrity and suitability for further applications in chemical and pharmaceutical research.

Mechanism of Action

The mechanism by which tert-Butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its ortho-bromo and para-fluoro substituents on the phenyl ring, combined with a 2-methoxyethyl group on the carbamate nitrogen. Key analogues include:

Compound Name Substituents on Phenyl Ring N-Substituent Physical State (Evidence) Synthesis Yield (Evidence)
tert-Butyl N-((4-Bromo-3-chlorophenyl)methyl)carbamate (41e) 4-Bromo, 3-chloro None Not specified Not specified
tert-Butyl (2-Fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42d) 2-Fluoro, 4-(methylthiazolyl) None Colorless oil 36%
tert-Butyl (3-Methoxy-4-(4-methylthiazol-5-yl)benzyl)carbamate (42g) 3-Methoxy, 4-(methylthiazolyl) None White solid 16%
tert-Butyl N-[4-(trifluoromethyl)phenyl]carbamate 4-Trifluoromethyl None Not specified Not specified
Target Compound 2-Bromo, 4-fluoro 2-Methoxyethyl Not reported Not reported
  • The para-fluoro substituent offers electron-withdrawing effects, influencing electronic distribution and hydrogen-bonding capacity .
  • N-Substituent : The 2-methoxyethyl group introduces ether oxygen atoms, improving solubility in polar solvents compared to simpler alkyl or aryl N-substituents (e.g., methyl or benzyl groups in –10) .

Physicochemical Properties

  • Solubility : The 2-methoxyethyl group enhances hydrophilicity compared to analogues with purely aromatic N-substituents (e.g., tert-Butyl N-benzyl carbamates in ).
  • Stability : Halogenated aromatic rings (bromo/fluoro) may increase oxidative stability compared to methoxy- or methylthiazolyl-substituted compounds, which are prone to metabolic demethylation or oxidation .

Biological Activity

tert-Butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate is a synthetic organic compound classified as a carbamate. This compound is notable for its unique structural features, including a tert-butyl group, a bromo-fluorophenyl moiety, and a methoxyethyl group. Its chemical formula is C15H21BrFNO3C_{15}H_{21}BrFNO_3, and it has a molecular weight of 351.25 g/mol. The compound is primarily utilized in pharmaceutical research and organic synthesis due to its potential biological activity.

Chemical Structure

The structural representation of the compound can be described as follows:

tert Butyl N 2 bromo 4 fluorophenyl methyl N 2 methoxyethyl carbamate\text{tert Butyl N 2 bromo 4 fluorophenyl methyl N 2 methoxyethyl carbamate}

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials :
    • 2-bromo-4-fluorobenzyl chloride
    • tert-butyl carbamate
    • 2-methoxyethylamine
  • Reaction Steps :
    • Nucleophilic Substitution : The reaction begins with the nucleophilic substitution of 2-bromo-4-fluorobenzyl chloride with tert-butyl carbamate in the presence of a base such as potassium carbonate, forming an intermediate.
    • Amidation : The intermediate is then reacted with 2-methoxyethylamine to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate various biochemical pathways, influencing cellular processes such as:

  • Signal Transduction : The ability to affect signaling pathways can lead to alterations in cell behavior.
  • Enzyme Interaction : It may act as a substrate or inhibitor for specific enzymes, impacting metabolic functions.

Research Findings

Recent studies have investigated the pharmacological potential of this compound:

  • Antimicrobial Activity : Research has shown that related carbamates exhibit significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. The specific activity of this compound against these pathogens remains to be fully characterized but suggests potential for further exploration in antimicrobial applications .
  • Pharmacophore Development : The compound has been explored as a pharmacophore in drug development, particularly for designing biological probes that can interact with target enzymes .
  • Toxicological Studies : Preliminary toxicological assessments indicate that while some derivatives exhibit low toxicity, further studies are needed to evaluate the safety profile of this specific compound.

Comparative Analysis

To understand the unique properties and potential applications of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
tert-Butyl N-[(2-chloro-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamateChlorine substituent instead of bromineModerate antibacterial activity
tert-Butyl N-[(2-bromo-4-methylphenyl)methyl]-N-(2-methoxyethyl)carbamateMethyl substituent instead of fluorineVariable activity based on structure

Case Studies

  • Case Study 1 : A study investigating the effects of similar carbamates on bacterial growth demonstrated that modifications in halogen substituents significantly influenced their antimicrobial efficacy. This suggests that this compound may possess unique antibacterial properties worthy of further investigation.
  • Case Study 2 : In another research project, derivatives were tested for their ability to inhibit specific enzymes involved in metabolic pathways. Results indicated promising inhibitory effects, which could be leveraged for therapeutic applications.

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer: Follow OSHA-compliant PPE guidelines, including nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to avoid inhalation exposure. Store the compound in a cool (<25°C), dry environment away from strong acids/oxidizers. For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis . Monitor stability via periodic HPLC analysis to detect degradation products.

Q. How can researchers synthesize this carbamate derivative, and what are critical reaction parameters?

  • Methodological Answer: A typical route involves coupling 2-bromo-4-fluorobenzyl bromide with tert-butyl (2-methoxyethyl)carbamate under Schotten-Baumann conditions. Key parameters:
ParameterOptimal Range
Temperature0–5°C (to minimize hydrolysis)
BaseAqueous NaOH (2M)
SolventTHF/water biphasic system
Reaction time12–16 hours
Purify via column chromatography (silica gel, hexane/EtOAc 3:1). Yield correlates with controlled addition rates to prevent exothermic side reactions .

Q. What analytical techniques are essential for confirming purity and structural integrity?

  • Methodological Answer:
  • NMR (<sup>1</sup>H/<sup>13</sup>C): Confirm substitution patterns (e.g., tert-butyl δ ~1.3 ppm, methoxyethyl δ ~3.2–3.5 ppm).
  • FT-IR : Validate carbamate C=O stretch at ~1690–1720 cm⁻¹.
  • HPLC-MS : Monitor purity (>95%) using a C18 column (ACN/water gradient) and ESI+ for [M+Na]<sup>+</sup> .

Q. What are the stability considerations for storing this compound, and how should decomposition be monitored?

  • Methodological Answer: Degradation occurs via hydrolysis of the carbamate group under acidic/humid conditions. Store under argon in amber vials with desiccants. Monitor by TLC (Rf shift) or <sup>19</sup>F NMR for loss of fluorophenyl signals. Shelf life extends to 6 months at –20°C .

Q. What are the environmental and toxicological risks, and how should waste be managed?

  • Methodological Answer: Classified as an irritant (GHS Category 2). Avoid aquatic release due to bioaccumulation potential. Neutralize waste with 10% KOH in ethanol before incineration. Use activated carbon filters in ventilation systems to capture volatiles .

Advanced Research Questions

Q. What strategies resolve contradictions between predicted and observed spectroscopic data (e.g., NMR, FT-IR)?

  • Methodological Answer: Discrepancies in <sup>13</sup>C NMR shifts may arise from solvent polarity effects. Use computational tools (e.g., Gaussian DFT) to simulate spectra in the same solvent. For FT-IR, compare experimental peaks with scaled quantum-mechanical vibrational frequencies (B3LYP/6-31G* basis set). Cross-validate using X-ray crystallography to resolve conformational ambiguities .

Q. How does steric hindrance from the tert-butyl group influence reactivity in derivatization reactions?

  • Methodological Answer: The bulky tert-butyl group reduces nucleophilic attack at the carbamate carbonyl. Kinetic studies (e.g., Hammett plots) show 3x slower acylation rates compared to methyl carbamates. Mitigate this by using Lewis acids (e.g., ZnCl₂) to polarize the carbonyl .

Q. What computational methods elucidate electronic properties and reaction pathways?

  • Methodological Answer:
  • DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to map HOMO-LUMO gaps (predicting electrophilic sites).
  • NBO Analysis : Identify hyperconjugative interactions (e.g., n(O)→σ*(C-N)) stabilizing the carbamate.
  • MD Simulations : Model solvation effects in THF/water systems to predict hydrolysis kinetics .

Q. How can catalytic systems optimize asymmetric synthesis of related chiral carbamates?

  • Methodological Answer: Use chiral Pd catalysts (e.g., Josiphos ligands) for Ullmann-type couplings of bromoaryl intermediates. Enantiomeric excess (ee) >90% is achievable under microwave irradiation (80°C, 30 min). Monitor ee via chiral HPLC (Chiralpak AD-H column) .

Q. What crystallographic techniques determine 3D conformation, and how do structural features correlate with bioactivity?

  • Methodological Answer:
    Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) reveals dihedral angles between aryl and carbamate planes (e.g., 45–60°). Hydrogen-bonding networks (e.g., N–H⋯O=C) enhance thermal stability (TGA decomposition >200°C). Correlate with bioactivity via QSAR models using steric/electronic descriptors (e.g., logP, polar surface area) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
tert-Butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate

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